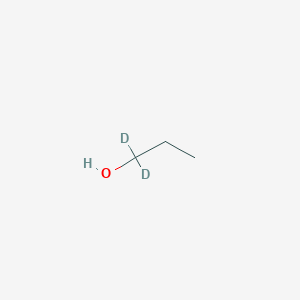

1-Propanol-1,1-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dideuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480194 | |

| Record name | 1-Propanol-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40422-04-6 | |

| Record name | 1-Propanol-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40422-04-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Propanol-1,1-d2

This technical guide provides a comprehensive overview of the core physical properties of 1-Propanol-1,1-d2, an isotopically labeled form of propanol. The information is intended for researchers, scientists, and professionals in drug development who require precise data on such compounds. This document summarizes key quantitative data, outlines general experimental protocols for their determination, and includes relevant spectroscopic information.

Core Physical Properties

The physical properties of this compound are crucial for its application in various scientific fields, including as a solvent, a tracer in metabolic studies, or a starting material in chemical synthesis. The introduction of deuterium at the C1 position can subtly influence its physical characteristics compared to the non-deuterated analogue, 1-propanol.

Data Presentation

The following table summarizes the key physical properties of this compound.

| Property | Value | Units |

| Molecular Formula | CH₃CH₂CD₂OH | - |

| Molecular Weight | 62.11 | g/mol |

| Boiling Point | 97 | °C |

| Melting Point | -127 | °C |

| Density | 0.830 (at 25 °C) | g/mL |

| CAS Number | 40422-04-6 | - |

Experimental Protocols

The determination of the physical properties of liquid organic compounds like this compound requires precise and standardized experimental procedures. Below are detailed methodologies for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is the capillary method.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed into the test tube with the liquid.

-

The test tube is attached to the thermometer and placed in the heating bath.

-

The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically measured using a pycnometer or a graduated cylinder and a balance.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium (e.g., 25 °C).

-

The mass of the pycnometer and the liquid is measured.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

-

The density is calculated by dividing the mass of the this compound by its volume.

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key indicator of purity. For this compound, which is a liquid at room temperature, this would be its freezing point.

Apparatus:

-

Cooling bath (e.g., dry ice/acetone)

-

Thermometer

-

Test tube

-

Stirring rod

Procedure:

-

A sample of this compound is placed in a test tube.

-

The test tube is immersed in a cooling bath.

-

The sample is stirred continuously with a thermometer as it cools.

-

The temperature is recorded at regular intervals.

-

A plateau in the cooling curve indicates the freezing point (melting point) of the substance.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of 1-propanol, with the key difference being the C-D stretching vibrations.

-

O-H Stretch: A broad absorption is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and hydrogen bonding.

-

C-H Stretch: Absorptions from the methyl (CH₃) and methylene (CH₂) groups will appear around 2850-3000 cm⁻¹.

-

C-D Stretch: The C-D stretching vibrations are expected to appear at a lower frequency than C-H stretches, typically in the range of 2100-2200 cm⁻¹. This is a key diagnostic peak for deuteration at the carbon atom.

-

C-O Stretch: A strong absorption band is expected in the region of 1000-1260 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for confirming the isotopic labeling in this compound.

-

¹H NMR:

-

The signal corresponding to the protons on the deuterated carbon (CD₂OH) will be absent.

-

The spectrum will show a triplet for the methyl (CH₃) protons and a sextet for the adjacent methylene (CH₂) protons, with coupling to the neighboring protons. The integration of these peaks will correspond to a 3:2 ratio.

-

A signal for the hydroxyl proton (OH) will also be present, the chemical shift of which can vary depending on the solvent and concentration.

-

-

¹³C NMR:

-

The signal for the deuterated carbon (CD₂) will be significantly attenuated and will appear as a multiplet due to carbon-deuterium coupling. The chemical shift will be similar to the corresponding carbon in 1-propanol.

-

Signals for the other two carbon atoms will be present at their expected chemical shifts.

-

Mandatory Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.

Logical Relationships of Physical Properties

This diagram illustrates the logical relationship between temperature and the density of a liquid.

In-Depth Technical Guide: 1-Propanol-1,1-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Propanol-1,1-d2, a deuterated isotopologue of 1-propanol. This document details its chemical structure, physical properties, a representative synthetic protocol, and expected analytical data. The inclusion of deuterium at the C1 position makes it a valuable tool in mechanistic studies, metabolic fate determination, and as an internal standard in mass spectrometry-based analyses.

Chemical Structure and Properties

This compound, also known as 1,1-dideuterio-1-propanol, possesses the chemical formula CH₃CH₂CD₂OH. The deuterium labeling at the carbinol carbon provides a distinct mass shift and unique spectroscopic signature, which are invaluable in various research applications.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its handling, storage, and application in experimental designs.

| Property | Value | Reference |

| Molecular Formula | C₃H₆D₂O | [1] |

| Molecular Weight | 62.11 g/mol | [1] |

| Isotopic Purity | ≥98 atom % D | [2] |

| Chemical Purity | ≥99% | [2] |

| Melting Point | -127 °C (lit.) | [1][2] |

| Boiling Point | 97 °C (lit.) | [1][2] |

| Density | 0.830 g/mL at 25 °C | [1][2] |

| Flash Point | 15 °C (59 °F) | [2] |

| Mass Shift | M+2 | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of an appropriate propanoic acid ester, such as ethyl propionate, with a powerful deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is the reagent of choice for this transformation due to its high efficiency in reducing esters to primary alcohols.

Experimental Protocol: Reduction of Ethyl Propionate with Lithium Aluminum Deuteride

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Ethyl propionate (CH₃CH₂COOCH₂CH₃)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous solution of sodium chloride (brine)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with dry nitrogen or argon.

-

Reagent Addition: Anhydrous diethyl ether (150 mL) and lithium aluminum deuteride (a molar excess, e.g., 1.5 equivalents) are added to the flask under an inert atmosphere. The suspension is stirred and cooled to 0 °C in an ice bath.

-

Substrate Addition: A solution of ethyl propionate in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the stirred suspension of LiAlD₄ over a period of 1 hour, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours to ensure the completion of the reaction.

-

Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlD₄ is cautiously quenched by the slow, dropwise addition of water (x mL), followed by the addition of a 15% aqueous sodium hydroxide solution (x mL), and finally, more water (3x mL), where x is the number of grams of LiAlD₄ used. This procedure is intended to produce a granular precipitate of aluminum salts.

-

Work-up: The resulting precipitate is removed by filtration, and the filter cake is washed with diethyl ether. The combined organic filtrates are washed with 1 M HCl, followed by brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by distillation, and the resulting crude this compound is purified by fractional distillation.

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Data

The following sections detail the expected spectroscopic data for this compound. This data is crucial for the characterization and confirmation of the synthesized product.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound will be significantly different from that of its non-deuterated counterpart. The most notable difference will be the absence of the triplet corresponding to the C1 protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 | Triplet | 1H | -OH |

| ~1.5 | Multiplet | 2H | -CH₂- (C2) |

| ~0.9 | Triplet | 3H | -CH₃ (C3) |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show three signals corresponding to the three carbon atoms. The signal for the C1 carbon will be a triplet due to coupling with the two deuterium atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~65 | C1 (-CD₂OH) |

| ~26 | C2 (-CH₂-) |

| ~10 | C3 (-CH₃) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit the characteristic broad O-H stretch of an alcohol. Additionally, C-D stretching vibrations will be observed at lower wavenumbers than the corresponding C-H stretches.

| Wavenumber (cm⁻¹) | Assignment |

| 3600-3200 (broad) | O-H stretch |

| 2960-2850 | C-H stretch |

| ~2200-2100 | C-D stretch |

| ~1050 | C-O stretch |

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show a molecular ion peak at m/z = 62, which is two mass units higher than that of non-deuterated 1-propanol. The fragmentation pattern will also be altered due to the presence of deuterium.

| m/z | Assignment |

| 62 | [M]⁺ |

| 33 | [CD₂OH]⁺ |

| 29 | [CH₂CH₃]⁺ |

Visualization of Chemical Structure

The chemical structure of this compound is depicted below, highlighting the positions of the deuterium atoms.

Caption: Structure of this compound.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It can cause serious eye damage and may cause drowsiness or dizziness. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[2]

This guide is intended for informational purposes for qualified research professionals and does not constitute a warranty of the product's suitability for any particular application. All experimental work should be conducted with appropriate safety measures in place.

References

A Technical Guide to the Isotopic Purity of 1-Propanol-1,1-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 1-Propanol-1,1-d2, a deuterated form of propanol crucial for various applications in research and development, including its use as a stable isotope-labeled internal standard in mass spectrometry-based quantitative analyses. This document outlines the common isotopic purity levels, the analytical methodologies for its determination, and detailed experimental protocols.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is a critical parameter for its application. The most commonly cited specification for this compound is its deuterium enrichment level.

| Parameter | Value | Source |

| Isotopic Purity | 98 atom % D | [1][2][3] |

| Chemical Purity | ≥99% | [1][2] |

| Linear Formula | CH₃CH₂CD₂OH | [1][2] |

| CAS Number | 40422-04-6 | [1][2] |

| Molecular Weight | 62.11 g/mol | [1][2] |

Note: "98 atom % D" signifies that at the specified deuterium-labeled positions (in this case, the first carbon), 98% of the atoms are deuterium.

Analytical Methodologies for Isotopic Purity Determination

The determination of the isotopic purity of deuterated compounds like this compound relies on sophisticated analytical techniques that can differentiate between isotopes. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A combined strategy using both high-resolution mass spectrometry (HR-MS) and NMR spectroscopy is often proposed to accurately determine the isotopic enrichment and confirm the structural integrity of deuterium-labeled compounds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the structure of a molecule and the isotopic composition at specific sites. For this compound, both ¹H NMR (proton NMR) and ²H NMR (deuterium NMR) can be utilized.

-

¹H NMR: In a highly deuterated sample, ¹H NMR is exceptionally precise for quantifying the small amounts of residual protons at the labeled positions.[5] By comparing the integral of the residual proton signal at the C-1 position to the integral of a non-deuterated position (e.g., the methyl or methylene protons), the isotopic purity can be calculated.

-

²H NMR: This technique directly observes the deuterium nuclei, providing a spectrum of the deuterated sites. The relative integrals of the signals can be used to confirm the positions and extent of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. For isotopically labeled compounds, MS can distinguish between molecules with different numbers of deuterium atoms (isotopologues).

-

High-Resolution Mass Spectrometry (HR-MS): Techniques like electrospray ionization (ESI) coupled with HR-MS can be used to determine the isotopic purity of deuterated compounds.[6][7] By analyzing the relative abundances of the different isotopologue peaks (e.g., the M+0, M+1, M+2 peaks corresponding to the non-deuterated, singly deuterated, and doubly deuterated species), the isotopic enrichment can be calculated.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for volatile compounds like 1-propanol. The sample is first separated by gas chromatography and then introduced into the mass spectrometer. GC-MS can effectively separate the analyte from impurities before mass analysis.

Experimental Protocols

The following are detailed, generalized protocols for determining the isotopic purity of this compound using NMR and MS.

Protocol for Isotopic Purity Determination by ¹H NMR Spectroscopy

Objective: To quantify the deuterium enrichment at the C-1 position of this compound by ¹H NMR.

Materials:

-

This compound sample

-

Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a known volume of a deuterated NMR solvent (e.g., 0.6-0.7 mL of CDCl₃) in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

-

NMR Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire a ¹H NMR spectrum. Key parameters to consider are:

-

Pulse Angle: 90° pulse to ensure quantitative excitation.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans. This is crucial for accurate integration.

-

Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio, especially for the small residual proton signal at the C-1 position.

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform a baseline correction.

-

Integrate the relevant signals:

-

The residual proton signal at the C-1 position (a triplet, coupled to the adjacent CH₂ group).

-

The signal from the CH₂ group at the C-2 position (a sextet).

-

The signal from the CH₃ group at the C-3 position (a triplet).

-

-

Calculation of Isotopic Purity:

-

The theoretical ratio of the integrals for non-deuterated 1-propanol is 2:2:3 for the C-1, C-2, and C-3 protons, respectively.

-

Normalize the integrals using the signal from the non-deuterated C-2 or C-3 position as a reference. For example, if using the C-2 protons as a reference (integral set to 2.00), the integral of the residual C-1 proton signal will be significantly less than 2.00.

-

The atom % D can be calculated using the formula: Atom % D = (1 - (Integral of residual C-1 protons / Expected integral for 100% H at C-1)) * 100 Where the "Expected integral for 100% H at C-1" is normalized to the reference signal (in this case, 2.00).

-

-

Protocol for Isotopic Purity Determination by Mass Spectrometry (GC-MS)

Objective: To determine the distribution of isotopologues and calculate the isotopic purity of this compound using GC-MS.

Materials:

-

This compound sample

-

Suitable volatile solvent for dilution (e.g., methanol or dichloromethane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for alcohol analysis (e.g., a polar capillary column)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent. The concentration should be optimized to avoid detector saturation.

-

-

GC-MS Method Development:

-

Gas Chromatography:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Temperature Program: Develop a temperature program that provides good separation of 1-propanol from any potential impurities and the solvent peak. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature.

-

Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) is commonly used for this type of analysis.

-

Mass Range: Scan a mass range that includes the molecular ions of the different isotopologues of 1-propanol (e.g., m/z 30 to 70). The molecular weight of non-deuterated 1-propanol is 60.10 g/mol , and for this compound it is 62.11 g/mol .

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectra across the chromatographic peak corresponding to 1-propanol.

-

-

Data Analysis:

-

Identify the chromatographic peak for 1-propanol.

-

Extract the mass spectrum for this peak, ensuring to subtract the background spectrum.

-

Identify the molecular ion peaks for the different isotopologues:

-

d₀ (no deuterium): m/z 60

-

d₁ (one deuterium): m/z 61

-

d₂ (two deuteriums): m/z 62

-

-

Determine the relative abundance (peak intensity or area) of each of these molecular ion peaks.

-

Calculation of Isotopic Purity:

-

The isotopic purity (atom % D) can be calculated based on the relative abundances of the isotopologues. The calculation should account for the natural abundance of ¹³C.

-

A simplified calculation for the percentage of the d₂ species is: % d₂ = (Abundance of m/z 62) / (Abundance of m/z 60 + Abundance of m/z 61 + Abundance of m/z 62) * 100

-

-

Visualizations

The following diagrams illustrate the workflow for isotopic purity determination and the logical relationships in the analysis.

Caption: General workflow for the determination of isotopic purity.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. The influence of experimental parameters on quantitative deuterium measurements for ethyl alcohols of different origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. almacgroup.com [almacgroup.com]

- 5. researchgate.net [researchgate.net]

- 6. masspec.scripps.edu [masspec.scripps.edu]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

In-Depth Technical Guide: 1-Propanol-1,1-d2 (CAS: 40422-04-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propanol-1,1-d2 is a deuterated isotopologue of n-propanol, where two hydrogen atoms on the first carbon atom (C1) are replaced with deuterium atoms. This selective isotopic labeling makes it a valuable tool in various scientific disciplines, including mechanistic studies of chemical reactions, metabolic pathway elucidation in drug discovery, and as an internal standard in mass spectrometry-based analyses. Its chemical and physical properties are similar to that of its non-deuterated counterpart, but the presence of deuterium provides a unique spectroscopic signature.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are primarily sourced from commercial supplier data.[1][2][3]

| Property | Value |

| CAS Number | 40422-04-6 |

| Linear Formula | CH₃CH₂CD₂OH[1][3] |

| Molecular Weight | 62.11 g/mol [1][3] |

| Appearance | Colorless liquid |

| Boiling Point | 97 °C (lit.)[1][2] |

| Melting Point | -127 °C (lit.)[1][2] |

| Density | 0.830 g/mL at 25 °C[1][3] |

| Flash Point | 15 °C (59.0 °F) - closed cup[1][3] |

| Isotopic Purity | ≥98 atom % D[1][2] |

Synthesis

A common and effective method for the synthesis of this compound is the reduction of a suitable propanoic acid derivative, such as an ester, with a deuterated reducing agent. The following protocol describes the synthesis via the reduction of ethyl propionate using Lithium Aluminum Deuteride (LiAlD₄).

Experimental Protocol: Reduction of Ethyl Propionate with LiAlD₄

Reaction Scheme:

CH₃CH₂COOCH₂CH₃ + LiAlD₄ → CH₃CH₂CD₂OH + LiAl(OCH₂CH₃)₄

Materials:

-

Ethyl propionate

-

Lithium Aluminum Deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of Lithium Aluminum Deuteride in anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

-

Addition of Ester: A solution of ethyl propionate in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlD₄ at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours to ensure complete reduction.

-

Quenching: The reaction mixture is cooled in an ice bath. The excess LiAlD₄ is cautiously quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Work-up: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic phases are washed with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The resulting crude this compound is then purified by fractional distillation.

Safety Note: Lithium Aluminum Deuteride reacts violently with water and protic solvents. All manipulations must be carried out under strictly anhydrous conditions.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will be significantly different from that of 1-propanol at the C1 position.

-

CH₃ (C3): A triplet at approximately 0.9 ppm, coupled to the C2 protons.

-

CH₂ (C2): A quartet at approximately 1.6 ppm, coupled to the C3 protons. The coupling to the deuterons at C1 will likely not be resolved in a standard ¹H spectrum.

-

CD₂OH (C1): The signal for the protons at the C1 position will be absent.

-

OH: A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show three main signals.

-

C3 (CH₃): A signal at approximately 10 ppm.

-

C2 (CH₂): A signal at approximately 26 ppm.

-

C1 (CD₂): A signal at approximately 64 ppm. Due to the coupling with two deuterium atoms (spin I=1), this signal will appear as a quintet (2nI+1 = 221+1 = 5).

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum compared to 1-propanol will be the C-D stretching vibrations.

-

O-H stretch: A broad band around 3300-3400 cm⁻¹.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹.

-

C-D stretch: The characteristic C-D stretching vibrations are expected to appear in the region of 2100-2200 cm⁻¹, which is a region with few other absorptions. This is a key diagnostic feature.

-

C-O stretch: A band around 1050-1070 cm⁻¹.

Safety Information

This compound is a flammable liquid and can cause serious eye damage. It may also cause drowsiness or dizziness.[1][2] Standard laboratory safety precautions should be taken when handling this compound.

| Hazard | GHS Pictogram | Hazard Statement | Precautionary Statement |

| Flammable Liquid | GHS02 (Flame) | H225: Highly flammable liquid and vapour.[1][2] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][2] |

| Serious Eye Damage | GHS05 (Corrosion) | H318: Causes serious eye damage.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | H336: May cause drowsiness or dizziness.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |

Applications

The primary applications of this compound stem from its isotopic labeling.

-

Mechanistic Studies: Used as a tracer to investigate reaction mechanisms involving the C-H bonds at the C1 position of propanol.

-

Metabolic Studies: In drug development, it can be used to study the metabolic fate of propanol-containing moieties, as the deuterium label allows for tracking by mass spectrometry.

-

Internal Standard: Its distinct mass allows it to be used as an internal standard for the quantification of 1-propanol and related compounds in complex matrices.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical flow for identifying this compound based on its predicted spectroscopic data.

Caption: Spectroscopic identification of this compound.

References

An In-depth Technical Guide on the Molecular Weight of 1-Propanol-1,1-d2

This guide provides a detailed analysis of the molecular weight of 1-Propanol-1,1-d2, a deuterated isotopologue of 1-propanol. The replacement of two hydrogen atoms with deuterium at the C-1 position results in a quantifiable increase in its molecular mass. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Data Presentation: Atomic and Molecular Weights

The calculation of the molecular weight of this compound requires precise atomic weights of the constituent elements and their isotopes. The table below summarizes these values and compares the molecular weight of standard 1-propanol with its deuterated form.

| Compound/Isotope | Chemical Formula | Atomic/Molecular Weight ( g/mol ) |

| Hydrogen (Protium) | ¹H | 1.007825 |

| Deuterium | ²H or D | 2.014102[1] |

| 1-Propanol | C₃H₈O | 60.0950[2][3] |

| This compound | C₃H₆D₂O | 62.1076 |

Calculation Methodology

The molecular weight of this compound is calculated by taking the molecular weight of standard 1-propanol, subtracting the mass of the two hydrogen atoms at the C-1 position, and adding the mass of two deuterium atoms.

-

Base Molecular Weight: The molecular weight of 1-propanol (C₃H₈O) is approximately 60.0950 g/mol .[2]

-

Mass of Replaced Hydrogen Atoms: The mass of two protium (¹H) atoms is 2 x 1.007825 u = 2.01565 u.

-

Mass of Substituted Deuterium Atoms: The mass of two deuterium (²H) atoms is 2 x 2.014102 u = 4.028204 u.[1]

-

Final Molecular Weight Calculation:

-

Molecular Weight = (MW of 1-Propanol) - (Mass of 2 H) + (Mass of 2 D)

-

Molecular Weight = 60.0950 - 2.01565 + 4.028204

-

Molecular Weight = 62.107554 g/mol

-

Experimental Protocols

This document focuses on the theoretical calculation of molecular weight based on established atomic masses. Therefore, no experimental protocols are described.

Visualization of Calculation Logic

The following diagram illustrates the logical workflow for determining the molecular weight of the target compound.

References

An In-depth Technical Guide to the Synthesis of Deuterated 1-Propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing deuterated isotopologues of 1-propanol. The methodologies detailed herein are crucial for applications in drug metabolism studies, pharmacokinetic analysis, and as internal standards in analytical chemistry. This document outlines key synthetic strategies, including the reduction of propanal, Grignard reactions, and catalytic hydrogen-deuterium (H-D) exchange. Detailed experimental protocols, comparative data, and analytical techniques for assessing isotopic purity are also presented.

Synthetic Strategies for Deuterated 1-Propanol

The synthesis of deuterated 1-propanol can be achieved through several distinct pathways, each offering advantages in terms of the specific isotopologue desired, cost, and experimental simplicity. The most common methods involve the use of deuterated reducing agents, organometallic reagents, or catalytic H-D exchange with a deuterium source.

Reduction of Propanal with Lithium Aluminum Deuteride (LAD)

The reduction of propanal using lithium aluminum deuteride (LiAlD₄) is a straightforward and efficient method for the synthesis of 1-propanol-1,1-d₂. LiAlD₄ is a powerful deuteride donor that stereospecifically delivers two deuterium atoms to the carbonyl carbon of the aldehyde.

Grignard Reactions

Grignard reactions offer a versatile approach to constructing the carbon skeleton of 1-propanol while introducing deuterium at specific positions. This can be achieved by using either a deuterated Grignard reagent with a non-deuterated electrophile or vice versa. For instance, the reaction of ethylmagnesium bromide with deuterated formaldehyde can yield 1-propanol-1,1-d₂. To obtain more extensively deuterated 1-propanol, such as 1-propanol-d₇, a deuterated Grignard reagent can be reacted with a deuterated electrophile.

Catalytic Hydrogen-Deuterium (H-D) Exchange

Catalytic H-D exchange reactions provide a direct method for the deuteration of 1-propanol, typically at the α-position (C1).[1][2][3] These reactions often employ transition metal catalysts, such as ruthenium or iridium, with deuterium oxide (D₂O) serving as an inexpensive and readily available deuterium source.[1][2][3] The reaction proceeds through a reversible process of dehydrogenation to form an intermediate aldehyde, followed by deuteration.[3]

Comparative Data of Synthetic Methods

The choice of synthetic method will depend on the desired isotopologue, required isotopic purity, and available starting materials. The following table summarizes quantitative data for different synthetic routes to deuterated 1-propanol.

| Target Isotopologue | Synthetic Method | Starting Materials | Reagents | Typical Yield (%) | Isotopic Purity (%) | Reference |

| 1-Propanol-1,1-d₂ | Reduction of Aldehyde | Propanal | Lithium Aluminum Deuteride (LiAlD₄) | High | >98 | General Method |

| 1-Propanol-d₇ | Grignard Reaction | Deuterated Ethyl Bromide, Deuterated Paraformaldehyde | Magnesium | Moderate-High | >98 | Inferred |

| 1-Propanol-d₈ | Commercial Sources | Perdeuterated precursors | Not specified | Not applicable | >98[4] | [4] |

| α-Deuterated 1-Propanol | Catalytic H-D Exchange | 1-Propanol | Iridium catalyst, D₂O | 95[3] | 97 (at α-position)[3] | [3] |

| α-Deuterated 1-Propanol | Catalytic H-D Exchange | 1-Propanol | Ruthenium catalyst, D₂O | High | High | [2][5] |

Experimental Protocols

Synthesis of 1-Propanol-1,1-d₂ via Reduction of Propanal

Materials:

-

Propanal (CH₃CH₂CHO)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlD₄ in anhydrous diethyl ether.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of propanal in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlD₄ at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the careful, sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup).

-

Alternatively, the reaction can be quenched by the addition of a saturated aqueous solution of Rochelle's salt and stirred vigorously until the gray precipitate turns into a white, free-flowing solid.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

-

The crude 1-propanol-1,1-d₂ is purified by fractional distillation.

Synthesis of α-Deuterated 1-Propanol via Iridium-Catalyzed H-D Exchange[3]

Materials:

-

1-Propanol

-

Iridium catalyst (e.g., an iridium(III)-bipyridonate complex)

-

Deuterium oxide (D₂O)

-

Base (e.g., NaOD) or neutral conditions depending on the catalyst system

Procedure:

-

To a reaction vessel are added 1-propanol, the iridium catalyst (e.g., 1 mol%), and D₂O.

-

If required by the catalyst system, a base such as NaOD is added.

-

The mixture is heated at a specified temperature (e.g., 80 °C) for a designated time (e.g., 7 hours).

-

After cooling to room temperature, the product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed.

-

The resulting α-deuterated 1-propanol is purified by fractional distillation.

Purification and Analysis

Purification by Fractional Distillation

Fractional distillation is the primary method for purifying deuterated 1-propanol from starting materials, byproducts, and residual solvents.[6] Due to the small differences in boiling points between isotopologues, a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) is recommended for optimal separation.[6] The distillation should be performed at a slow and steady rate to ensure proper fractionation.[6]

Analytical Characterization

The isotopic purity and structural integrity of the synthesized deuterated 1-propanol are determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

-

¹H NMR Spectroscopy: The absence or reduction in the intensity of the proton signal at the deuterated position confirms the incorporation of deuterium. Quantitative ¹H NMR can be used to determine the degree of deuteration by comparing the integral of the signal of interest to that of a non-deuterated internal standard.

-

²H NMR Spectroscopy: This technique directly observes the deuterium nuclei, providing information about the position and relative abundance of deuterium in the molecule.

-

¹³C NMR Spectroscopy: Deuterium substitution can cause a characteristic upfield shift and a splitting of the carbon signal due to C-D coupling, which can be used to confirm the location of the deuterium atoms.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for determining the isotopic distribution of the product. The mass spectrum will show the molecular ion peak shifted according to the number of incorporated deuterium atoms. The relative intensities of the isotopic peaks can be used to calculate the isotopic enrichment.[7][8] It is important to note that deuterated compounds may have slightly shorter retention times in GC than their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis and analysis of deuterated 1-propanol.

References

- 1. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Propanol-d8 | C3H8O | CID 16213475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification [chem.rochester.edu]

- 7. Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Commercial Availability and Applications of 1-Propanol-1,1-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1-Propanol-1,1-d2, a deuterated form of propanol. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. Below, you will find information on suppliers, product specifications, and pricing, alongside inferred and established experimental protocols for its synthesis and application.

Commercial Availability

This compound is a specialty chemical available from a number of suppliers that focus on isotopically labeled compounds. The purity and specifications can vary between suppliers, and it is crucial to select a product that meets the requirements of your specific application.

Supplier and Product Specifications

The following table summarizes the commercially available this compound from various suppliers. Please note that availability and pricing are subject to change and should be confirmed with the respective supplier.

| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity (Assay) | Available Quantities |

| Sigma-Aldrich | This compound | 40422-04-6 | 98 | 99% (CP) | Custom packaging available upon request |

| BOC Sciences | This compound | 40422-04-6 | 98 | 99% by CP | Inquire for details |

| LGC Standards | n-Propyl-1,1-d2 Alcohol | 40422-04-6 | Not specified | Not specified | 500mg, 1g |

| CymitQuimica | n-Propyl-1,1-d2 Alcohol | 40422-04-6 | 99 | Not specified | 500mg, 1g |

Pricing Information

Pricing for this compound can vary significantly based on the supplier, quantity, and purity. The following table provides an approximate price comparison based on available data. It is highly recommended to request a formal quote from the suppliers for the most accurate and up-to-date pricing.

| Supplier | Quantity | Estimated Price (USD) |

| CymitQuimica | 500mg | €226.00 |

| CymitQuimica | 1g | €380.00 |

Experimental Protocols

Inferred Synthesis of this compound

A plausible and common method for the synthesis of this compound is the reduction of a deuterated aldehyde precursor, such as propionaldehyde-1,1-d2, using a powerful reducing agent like lithium aluminum hydride.

Reaction:

CH₃CH₂CD₂=O + [H]⁻ → CH₃CH₂CD₂OH

Methodology:

-

Precursor Preparation: The synthesis would begin with a suitable deuterated precursor, propionaldehyde-1,1-d2. This precursor would need to be synthesized or commercially sourced.

-

Reaction Setup: A solution of propionaldehyde-1,1-d2 in a dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A solution of lithium aluminum hydride (LiAlH₄) in the same dry solvent is slowly added to the aldehyde solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

-

Quenching: After the reaction is complete, the excess lithium aluminum hydride is carefully quenched by the slow addition of a small amount of water, followed by a dilute acid or base workup.

-

Extraction and Purification: The product, this compound, is then extracted from the aqueous layer using an organic solvent. The combined organic extracts are dried, and the solvent is removed. The final product is purified by distillation.

Inferred Synthesis Pathway

Application as a Deuterated Internal Standard in Mass Spectrometry

Deuterated compounds are widely used as internal standards in quantitative mass spectrometry (MS) due to their similar chemical and physical properties to the analyte of interest, but with a distinct mass.

Methodology:

-

Standard Preparation: A stock solution of this compound of a known concentration is prepared.

-

Sample Spiking: A precise amount of the this compound internal standard solution is added to all samples, calibration standards, and quality control samples.

-

Sample Preparation: The samples are then subjected to the necessary extraction or clean-up procedures.

-

LC-MS Analysis: The prepared samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The analyte (non-deuterated 1-propanol) and the internal standard (this compound) are separated chromatographically and detected by the mass spectrometer.

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated. This ratio is then used to construct a calibration curve from the calibration standards, from which the concentration of the analyte in the unknown samples can be determined.

Internal Standard Workflow

Application in NMR Spectroscopy: The D₂O Shake Experiment

A common application for deuterated solvents and reagents in Nuclear Magnetic Resonance (NMR) spectroscopy is to identify exchangeable protons (e.g., -OH, -NH₂, -COOH).

Methodology:

-

Initial Spectrum: An initial ¹H NMR spectrum of the sample dissolved in a suitable deuterated solvent (e.g., CDCl₃) is acquired.

-

D₂O Addition: A few drops of deuterium oxide (D₂O) are added to the NMR tube containing the sample.

-

Shaking: The tube is capped and shaken vigorously to facilitate the exchange of labile protons with deuterium.

-

Second Spectrum: A second ¹H NMR spectrum is acquired.

-

Comparison: The two spectra are compared. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity in the second spectrum due to the H/D exchange.

D₂O Shake Logic Diagram

"1-Propanol-1,1-d2" safety data sheet

An In-depth Technical Safety Guide for 1-Propanol-1,1-d2

This guide provides a comprehensive overview of the safety data for this compound (CAS No: 40422-04-6), designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological resources. It is important to note that while specific toxicity data for the deuterated form is limited, the safety profile is largely based on its non-deuterated analogue, 1-propanol, due to their similar chemical and physical properties.

Chemical and Physical Properties

This compound is a primary alcohol, isotopically labeled with deuterium.[1] It is a colorless liquid at room temperature.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₃D₂H₆O (or CH₃CH₂CD₂OH) | [1] |

| Molecular Weight | 62.11 g/mol | [1] |

| CAS Number | 40422-04-6 | [1] |

| Appearance | Clear, colorless liquid | [2][3] |

| Odor | Mild, alcoholic | [2][4] |

| Boiling Point | 97 °C (207 °F) | [1][4] |

| Melting Point | -127 °C (-197 °F) | [1][4] |

| Density | 0.830 g/mL at 25 °C (77 °F) | |

| Flash Point | 15 °C (59 °F) - closed cup | [3][4] |

| Solubility | Completely soluble in water | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][5] The primary hazards are its flammability, potential to cause serious eye damage, and effects on the central nervous system.[1][6][7]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness |

Source: Regulation (EC) No 1272/2008.[1]

The GHS pictograms associated with these hazards are essential for quick recognition of the risks.

Caption: GHS pictograms and corresponding hazard statements for this compound.

Toxicological Data

The toxicological profile of 1-propanol is used as a surrogate for this compound. It is considered to have low acute toxicity, but ingestion can be harmful, and it is a severe eye irritant.[5][8]

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 1870 mg/kg |

| Dermal LD50 | Rabbit | 5040 mg/kg |

| Oral LDLo | Woman | 5700 mg/kg |

Source: Santa Cruz Biotechnology, Inc.[5]

Fire and Explosion Hazard Data

The substance is a highly flammable liquid and vapor.[1][3][5][6][7] Vapors are heavier than air and can form explosive mixtures with air, posing a significant fire risk.[3][9]

| Parameter | Value |

| Flash Point | 15 °C (59 °F) - Closed Cup |

| Lower Flammability Limit | 4% (V) |

| Upper Flammability Limit | 19.9% (V) |

| Auto-ignition Temperature | 700 °F (371 °C) |

| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, carbon dioxide. |

Experimental Protocols: Inhalation Toxicity Studies (1-Propanol)

While specific studies on this compound were not identified, repeated inhalation toxicity studies on 1-propanol in rodents provide valuable insight. These studies were conducted following OECD Guidelines for the Testing of Chemicals.[8]

Summary of a 90-Day Inhalation Study in Mice:

-

Objective: To determine the no-observed-adverse-effect level (NOAEL) of inhaled 1-propanol.[8]

-

Methodology:

-

Animal Model: B6C3F1 mice (ten per sex per group).[8]

-

Exposure: Mice were exposed to 1-propanol vapor at concentrations of 0, 500, 1600, or 5200 ppm for 6 hours per day, 5 days a week, for 90 days.[8]

-

Parameters Monitored: Clinical signs, body weight, food consumption, hematology, blood chemistry, organ weights, and histopathological examinations.[10]

-

-

Results: No significant toxic effects were observed even at the highest concentration. The NOAEL for inhaled 1-propanol was determined to be 5200 ppm for both male and female mice under the study conditions.[8]

A similar 13-week study in F344 rats also concluded a NOAEL of 5202.19 ppm, with no significant adverse effects observed.[10]

Caption: Generalized workflow for a 90-day inhalation toxicity study.

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are crucial when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following diagram outlines a general workflow for PPE selection and use.

Caption: General workflow for selecting and using Personal Protective Equipment (PPE).

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.[1]

Caption: First aid procedures for different routes of exposure.

Storage and Incompatibility

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[11] Keep containers tightly closed.[6][7][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][11]

Conclusion

This compound is a highly flammable liquid that poses a risk of serious eye damage and may cause central nervous system depression. While specific toxicological data for this deuterated compound is not extensively available, the data for 1-propanol provides a reliable basis for safety assessments. Researchers and laboratory personnel must adhere to strict safety protocols, including the use of appropriate personal protective equipment, handling in well-ventilated areas, and proper storage. In case of exposure, immediate first aid and medical consultation are essential.

References

- 1. PROPYL-1,1-D2 ALCOHOL | CAS#:40422-04-6 | Chemsrc [chemsrc.com]

- 2. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICSC 0553 - 1-PROPANOL [chemicalsafety.ilo.org]

- 4. greenfield.com [greenfield.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Evaluation of 1-Propanol Toxicity in B6C3F1 Mice via Repeated Inhalation over 28 and 90 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. Thirteen-week inhalation toxicity study of 1-propanol in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. westliberty.edu [westliberty.edu]

Stability and Storage of 1-Propanol-1,1-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Stability and Storage Recommendations

1-Propanol-1,1-d2 is a stable compound under recommended storage and handling conditions.[1] As a flammable liquid, appropriate precautions must be taken to prevent ignition. The primary degradation pathway of concern for primary alcohols like 1-propanol is the formation of peroxides upon exposure to air and light.

Table 1: Summary of Stability and Storage Data for 1-Propanol (as a proxy for this compound)

| Parameter | Recommendation/Data | Source(s) |

| Chemical Stability | Normally stable. | [1] |

| Conditions to Avoid | High temperatures, sparks, open flames, all sources of ignition, direct sunlight, and generation of mist or vapor. | [1] |

| Incompatible Materials | Increased risk of fire and explosion with strong oxidizing agents. Vigorous or violent reaction with strong acids, acid chlorides, acid anhydrides, halogens, and halogen compounds. Gives off flammable hydrogen gas with alkali or alkali earth metals. May react explosively with certain compounds like barium perchlorate. May attack some forms of plastics, rubber, and coatings. | [1] |

| Hazardous Decomposition Products | Carbon monoxide (CO) and Carbon dioxide (CO2) upon combustion. | [1] |

| Peroxide Formation | Can form explosive peroxides upon exposure to air and light.[2][3][4] | [2][3][4] |

| Recommended Storage Temperature | Cool, dry, and well-ventilated area. | [1] |

| Container Type | Tightly closed, properly labeled containers. For flammable liquids, approved safety cans or cabinets are recommended for larger quantities. | [1] |

| Storage Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize peroxide formation and oxidation, especially for long-term storage or high-purity applications. |

Potential Degradation Pathway: Peroxide Formation

The most significant degradation pathway for 1-propanol, and by extension this compound, during storage is the auto-oxidation process to form peroxides. This reaction is initiated by light, heat, and the presence of oxygen. The hydroperoxide formed is unstable and can decompose, potentially leading to explosive hazards, especially upon concentration (e.g., during distillation).

Caption: Peroxide formation pathway for this compound.

Experimental Protocol: Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various conditions, based on the principles of ICH Q1A guidelines for stability testing.[5][6][7][8][9]

Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions by monitoring its purity and the formation of degradation products.

Materials:

-

This compound (at least three different batches if possible)

-

Inert gas (Nitrogen or Argon)

-

Type I glass vials with airtight seals

-

Stability chambers with controlled temperature and humidity

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

-

Analytical standards for 1-propanol and potential degradation products (e.g., propionaldehyde, propionic acid)

-

Reagents for peroxide testing (e.g., potassium iodide/starch test strips or a quantitative method)

Experimental Workflow:

Caption: General workflow for stability testing of this compound.

Procedure:

-

Sample Preparation:

-

Use at least three different batches of this compound.

-

Aliquot the solvent into clean, dry Type I glass vials.

-

Purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen.

-

Immediately seal the vials with airtight closures.

-

-

Storage Conditions:

-

Long-Term Stability: Store the samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).

-

Accelerated Stability: Store the samples at 40°C ± 2°C with 75% ± 5% relative humidity (RH).

-

Protect all samples from light.

-

-

Testing Schedule:

-

Initial Analysis (Time 0): Analyze samples from each batch before placing them in the stability chambers.

-

Long-Term Testing: Pull samples for analysis at 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated Testing: Pull samples for analysis at 1, 3, and 6 months.

-

-

Analytical Methods:

-

Visual Inspection: At each time point, visually inspect the samples for any changes in color, clarity, or the presence of particulate matter.

-

Purity Assay: Use a validated GC-FID or GC-MS method to determine the purity of this compound.

-

Degradation Product Analysis: The same chromatographic method should be used to identify and quantify any degradation products. Compare the chromatograms to the initial time point to detect new peaks.

-

Peroxide Testing: Use a suitable method to test for the presence of peroxides. This can be a qualitative test using potassium iodide/starch strips for a quick screen, or a quantitative method for more detailed analysis. Peroxide levels should be closely monitored, especially in samples exposed to air or stored for extended periods.

-

-

Data Analysis:

-

Compare the results of all analyses at each time point to the initial data.

-

If degradation is observed, attempt to identify the degradation products and calculate the rate of degradation.

-

Based on the long-term stability data, establish a recommended re-test date or shelf life for this compound under the specified storage conditions.

-

Conclusion

This compound is a stable deuterated solvent when stored under appropriate conditions. The primary stability concern is the potential for peroxide formation, which can be mitigated by storing the compound in airtight containers, under an inert atmosphere, and protected from light and heat. For critical applications, it is recommended to test for peroxides before use, especially if the container has been opened previously or stored for an extended period. The provided experimental protocol offers a framework for conducting a formal stability study to establish a shelf-life based on empirical data.

References

- 1. westliberty.edu [westliberty.edu]

- 2. chemistry.unm.edu [chemistry.unm.edu]

- 3. Rozpuszczalniki tworzące nadtlenki [sigmaaldrich.com]

- 4. ors.od.nih.gov [ors.od.nih.gov]

- 5. ICH Official web site : ICH [ich.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. google.com [google.com]

The Unseen Workhorse: A Technical Guide to Deuterated Solvents in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. Its ability to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules has made it indispensable in fields ranging from materials science to drug discovery. At the heart of this powerful technique lies an often-overlooked yet critical component: the deuterated solvent. This technical guide provides an in-depth exploration of the core principles, practical applications, and essential data surrounding the use of deuterated solvents in NMR spectroscopy.

The Fundamental Role of Deuteration in NMR

The primary challenge in ¹H NMR spectroscopy is the overwhelming signal generated by the protons in the solvent, which is typically present in vast excess compared to the analyte.[1] Deuterated solvents are compounds where most, if not all, hydrogen atoms (¹H, protium) have been replaced by their heavier isotope, deuterium (²H or D).[2] This isotopic substitution is fundamental to acquiring high-quality NMR spectra for several key reasons:

-

Minimizing Solvent Interference: Deuterium nuclei resonate at a significantly different frequency than protons (e.g., around 61 MHz in a 400 MHz spectrometer where protons resonate at 400 MHz).[3] This vast separation in resonance frequencies effectively renders the solvent "invisible" in a standard ¹H NMR spectrum, allowing the signals from the analyte's protons to be observed without being obscured by a massive solvent peak.[4]

-

Providing a "Lock" Signal for Magnetic Field Stability: Modern NMR spectrometers utilize a deuterium lock system to ensure the stability of the magnetic field throughout the experiment.[1][4] The spectrometer constantly monitors the resonance frequency of the deuterium in the solvent. Any drift in the magnetic field will cause this frequency to change. A feedback loop then applies a corrective current to the shim coils to counteract this drift, maintaining a highly stable magnetic field, which is crucial for high-resolution spectra and long-duration experiments.[5]

-

Internal Chemical Shift Referencing: While tetramethylsilane (TMS) is the primary reference standard for ¹H and ¹³C NMR (0 ppm), the small, sharp, and well-characterized residual proton signal of the deuterated solvent is often used as a convenient and accurate secondary internal reference.[3][6] For instance, the residual CHCl₃ signal in CDCl₃ is consistently found at approximately 7.26 ppm.[3][7]

Properties of Common Deuterated Solvents

The selection of an appropriate deuterated solvent is a critical step in NMR sample preparation. The ideal solvent should dissolve the analyte to a suitable concentration, be chemically inert to the sample, and have physical properties (e.g., boiling point) compatible with the desired experimental conditions. The following tables summarize the key physical and spectral properties of commonly used deuterated solvents.

Table 1: Physical Properties of Common Deuterated NMR Solvents

| Solvent Name | Formula | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Melting Point (°C) | Boiling Point (°C) |

| Acetone-d₆ | C₃D₆O | 64.13 | 0.872 | -94 | 55.5 |

| Acetonitrile-d₃ | C₂D₃N | 44.07 | 0.844 | -45 | 81 |

| Benzene-d₆ | C₆D₆ | 84.15 | 0.943 | 6.8 | 79.1 |

| Chloroform-d | CDCl₃ | 120.38 | 1.500 | -64 | 60.9 |

| Deuterium Oxide | D₂O | 20.03 | 1.107 | 3.8 | 101.4 |

| Dimethyl Sulfoxide-d₆ | C₂D₆SO | 84.18 | 1.188 | 20.2 | 189 |

| Methanol-d₄ | CD₄O | 36.07 | 0.888 | -98 | 65.4 |

| Methylene Chloride-d₂ | CD₂Cl₂ | 86.95 | 1.365 | -95 | 39 |

| Tetrahydrofuran-d₈ | C₄D₈O | 80.17 | 0.986 | -108 | 65 |

| Toluene-d₈ | C₇D₈ | 100.20 | 0.943 | -95 | 110 |

Note: Melting and boiling points are for the corresponding non-deuterated compounds (except for D₂O) and serve as a guide for the useful liquid range.[8][9]

Table 2: ¹H and ¹³C NMR Spectral Data for Common Deuterated Solvents

| Solvent Name | Typical Deuterium Enrichment (%) | Residual ¹H Signal (ppm) | Multiplicity of ¹H Signal | ¹³C Signal (ppm) | Multiplicity of ¹³C Signal |

| Acetone-d₆ | 99.8 | 2.05 | quintet | 206.26, 29.84 | 1:3:6:7:6:3:1 septet |

| Acetonitrile-d₃ | 99.8 | 1.94 | quintet | 118.26, 1.32 | 1:3:6:7:6:3:1 septet |

| Benzene-d₆ | 99.6 | 7.16 | singlet | 128.06 | triplet |

| Chloroform-d | 99.8 | 7.26 | singlet | 77.16 | triplet |

| Deuterium Oxide | 99.9 | 4.79 | singlet | - | - |

| Dimethyl Sulfoxide-d₆ | 99.9 | 2.50 | quintet | 39.52 | 1:3:6:7:6:3:1 septet |

| Methanol-d₄ | 99.8 | 3.31, 4.87 | quintet, singlet | 49.00 | 1:3:6:7:6:3:1 septet |

| Methylene Chloride-d₂ | 99.8 | 5.32 | triplet | 53.84 | quintet |

| Tetrahydrofuran-d₈ | 99.5 | 3.58, 1.73 | multiplet, multiplet | 67.57, 25.31 | quintet, quintet |

| Toluene-d₈ | 99.6 | 7.09, 7.00, 6.98, 2.09 | multiplet, multiplet, multiplet, quintet | 137.49, 128.87, 127.96, 125.13, 20.43 | singlet, triplet, triplet, triplet, 1:3:6:7:6:3:1 septet |

*Water peak chemical shift is highly dependent on temperature, pH, and concentration.[10] Multiplicity arises from coupling to deuterium (spin I=1). For a proton coupled to 'n' deuterium atoms, the multiplicity is 2nI+1. For a CD₃ group, the residual CHD₂ proton signal appears as a 1:2:3:2:1 quintet. For a CD₂ group, the residual CHD proton signal appears as a 1:1:1 triplet. The carbon signal is split by the attached deuterium atoms.[8][11]

Experimental Protocols for NMR Sample Preparation

Proper sample preparation is paramount for obtaining high-quality NMR spectra. The following protocols provide a step-by-step guide for preparing liquid and solid samples.

Protocol for Preparing a Liquid Analyte

-

Select an Appropriate NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube of good quality. Even new tubes should be cleaned.[12]

-

Transfer the Deuterated Solvent: Using a clean glass Pasteur pipette, transfer approximately 0.6-0.7 mL of the chosen deuterated solvent into the NMR tube.[13][14] This volume should be sufficient to cover the detection region of the NMR probe, typically a height of 4-5 cm.[15][16]

-

Add the Liquid Analyte: Using a separate, clean micropipette or syringe, add a small amount of the liquid analyte to the solvent in the NMR tube. For a routine ¹H NMR, 1-2 drops are often sufficient.[17]

-

Homogenize the Sample: Cap the NMR tube securely and gently invert it several times to ensure a homogeneous solution. Avoid vigorous shaking, as this can introduce contaminants from the cap. A vortex mixer can be used for more effective mixing.[14]

-

Label the Tube: Clearly label the NMR tube with a unique identifier using a permanent marker. Do not use paper labels, as they can interfere with the sample spinning.[12]

-

Wipe the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.

Protocol for Preparing a Solid Analyte

-

Weigh the Analyte: Accurately weigh the desired amount of the solid analyte into a clean, small vial. For a typical small molecule (<1000 g/mol ), 5-25 mg is sufficient for ¹H NMR, while 50-100 mg may be needed for ¹³C NMR.[13][14]

-

Dissolve the Analyte: Add approximately 0.7 mL of the chosen deuterated solvent to the vial containing the solid analyte.[16]

-

Ensure Complete Dissolution: Gently swirl or vortex the vial to dissolve the solid completely. If necessary, gentle warming in a water bath can aid dissolution. Ensure the sample has returned to room temperature before proceeding.

-

Filter the Solution: To remove any particulate matter, which can degrade spectral resolution, filter the solution directly into a clean NMR tube.[12] This can be achieved by passing the solution through a small plug of glass wool or cotton packed into a Pasteur pipette.[16][17]

-

Adjust Volume and Homogenize: If necessary, add more deuterated solvent to reach the optimal volume (4-5 cm height). Cap the tube and gently invert to ensure homogeneity.

-

Label and Clean: Label the tube and clean the exterior as described in the protocol for liquid analytes.

Visualizing Core Concepts in NMR with Deuterated Solvents

Diagrams generated using the DOT language provide a clear visual representation of key processes and workflows in NMR spectroscopy.

The Rationale for Using Deuterated Solvents

Caption: Comparison of ¹H NMR with and without deuterated solvents.

The Deuterium Lock System Workflow

References

- 1. m.youtube.com [m.youtube.com]

- 2. myuchem.com [myuchem.com]

- 3. youtube.com [youtube.com]

- 4. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 9. Numare Spectralab Inc. [web.stanford.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. sites.bu.edu [sites.bu.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. scribd.com [scribd.com]

- 15. chemistry.tcd.ie [chemistry.tcd.ie]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. scribd.com [scribd.com]

Methodological & Application

Application Notes: 1-Propanol-1,1-d2 as an Internal Standard in Mass Spectrometry

Introduction

In quantitative mass spectrometry, particularly in gas chromatography-mass spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer. Stable isotope-labeled compounds, such as 1-Propanol-1,1-d2, are considered the gold standard for use as internal standards because they co-elute with the analyte of interest and exhibit similar ionization behavior, while their mass difference allows for clear differentiation.

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of 1-propanol and other small volatile organic compounds by GC-MS. This method is particularly relevant for applications in toxicology, environmental analysis, and quality control of industrial solvents.

Principle

This compound is added to all samples, calibration standards, and quality control samples at a constant concentration. The analyte (e.g., 1-propanol) and the internal standard are extracted from the sample matrix and analyzed by GC-MS. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and improves the accuracy and precision of the method.[1]

Experimental Protocols

Materials and Reagents

-

Analytes: 1-Propanol (≥99.5% purity)

-

Internal Standard: this compound (isotopic purity ≥98%)

-

Solvent: Dichloromethane (DCM), GC grade

-

Sample Matrix: Human plasma (or other relevant matrix)

-

Reagents for Sample Preparation: Protein precipitation agent (e.g., acetonitrile or trichloroacetic acid)

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC system or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

GC Column: DB-624 or similar polar capillary column (30 m x 0.25 mm ID, 1.4 µm film thickness)

-

Autosampler: Gerstel MPS or equivalent

Preparation of Standard and Sample Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 1-propanol and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to the mark with dichloromethane.

-

-

Working Standard Solution (100 µg/mL):

-

Dilute 1 mL of the 1-propanol primary stock solution to 10 mL with dichloromethane.

-

-

Internal Standard Working Solution (10 µg/mL):

-

Dilute 100 µL of the this compound primary stock solution to 10 mL with dichloromethane.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking the appropriate volume of the working standard solution into the blank sample matrix. A typical concentration range would be 0.1 to 50 µg/mL.

-

-

Sample Preparation: